4-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide
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Overview
Description
4-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a butoxy group attached to the benzamide moiety and an ethoxyquinoline group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide typically involves the condensation of 4-butoxybenzoic acid with 8-ethoxyquinoline-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of a radical initiator.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
4-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to the disruption of metabolic pathways. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling and proliferation . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
- 3-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide
- 4-methoxy-N-(quinolin-8-yl)benzamide
- N-(quinolin-8-yl)benzamide
Comparison: 4-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide is unique due to the presence of both butoxy and ethoxy groups, which enhance its lipophilicity and ability to interact with biological membranes. Compared to similar compounds, it exhibits higher potency in inhibiting certain enzymes and better antimicrobial activity .
Properties
Molecular Formula |
C22H24N2O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C22H24N2O3/c1-3-5-15-27-17-10-8-16(9-11-17)22(25)24-19-12-13-20(26-4-2)21-18(19)7-6-14-23-21/h6-14H,3-5,15H2,1-2H3,(H,24,25) |
InChI Key |
VEBKFIVGDDTJTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OCC |
Origin of Product |
United States |
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